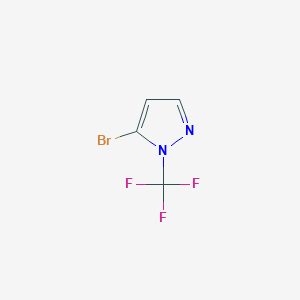

5-Bromo-1-trifluoromethyl-1H-pyrazole

Description

The exact mass of the compound this compound is 213.93535 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-2-9-10(3)4(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYOJJNKXBXCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092678-45-8 | |

| Record name | 5-bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory of Pyrazole Heterocycles in Organic Synthesis and Functional Materials Research

The journey of pyrazole (B372694) chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, who also developed one of the most classic methods for its synthesis. mdpi.comwikipedia.org The Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-dicarbonyl compounds, remains a fundamental and widely used method for creating the pyrazole ring. numberanalytics.comnih.gov Another pioneering method, the Pechmann synthesis from acetylene (B1199291) and diazomethane, was developed in 1898. wikipedia.org

For much of their early history, pyrazoles were primarily of academic interest. However, over the 20th century, their utility expanded dramatically. Researchers discovered that the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govnih.gov This has led to the development of a wide array of pharmaceuticals. mdpi.com

Beyond medicine, pyrazole derivatives have demonstrated significant potential in materials science. Their unique electronic and photophysical properties have been harnessed for various applications. proquest.com Certain pyrazole-containing compounds are used as brightening agents, while others exhibit properties like electroluminescence and solvatochromism (the ability to change color depending on the solvent). nih.gov This has led to their integration into advanced materials such as organic light-emitting diodes (OLEDs), semiconductors, and liquid crystals. nih.gov

| Date | Key Development | Significance |

|---|---|---|

| 1883 | Ludwig Knorr synthesizes a pyrazole derivative and coins the name. mdpi.com | Marks the beginning of pyrazole chemistry. |

| 1898 | Hans von Pechmann develops a synthesis from acetylene and diazomethane. wikipedia.org | Provides an alternative classical route to the pyrazole core. |

| 1959 | The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds. wikipedia.org | Demonstrates the presence of pyrazoles in nature. |

| Late 20th Century | Widespread adoption in medicinal chemistry (e.g., Celecoxib). nih.govmdpi.com | Establishes pyrazole as a crucial pharmacophore in drug design. |

| 21st Century | Application in functional materials such as OLEDs and semiconductors. nih.gov | Expands the utility of pyrazoles beyond biological applications into advanced materials. |

Significance of Trifluoromethyl and Halogen Substituents in Pyrazole Frameworks for Chemical Research

The properties of a pyrazole (B372694) core can be precisely tuned by adding different substituents to the ring. The trifluoromethyl (-CF3) group and halogens (like fluorine, chlorine, and bromine) are particularly powerful modifiers that have become indispensable in the design of functional molecules. wisdomlib.orgmdpi.com

The trifluoromethyl group is prized in medicinal and agricultural chemistry for its unique electronic and steric properties. nih.gov Its strong electron-withdrawing nature can significantly alter the acidity and basicity of the parent molecule, which in turn affects how it interacts with biological targets. nbinno.com Key advantages of incorporating a -CF3 group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can prolong a drug's half-life. mdpi.combohrium.com

Increased Lipophilicity : The -CF3 group increases the molecule's fat-solubility (lipophilicity), which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.comnbinno.com

Improved Binding Affinity : The size and electronegativity of the -CF3 group can lead to stronger and more selective binding to target proteins through hydrophobic and electrostatic interactions. mdpi.com

Halogen substituents (F, Cl, Br, I) also play a crucial role. wisdomlib.org While historically used to increase molecular weight, their modern applications are far more sophisticated. In the context of pyrazole chemistry, halogens are significant for two primary reasons:

Modulation of Biological Activity : Halogens can enhance the biological effects of a molecule. wisdomlib.org For instance, halogenated pyrazolines have shown potent and selective inhibition of enzymes like monoamine oxidase-B, which is relevant for treating neurodegenerative disorders. nih.gov This is partly due to their ability to form "halogen bonds," a type of non-covalent interaction that can help a molecule bind to its biological target.

Synthetic Handles : A halogen atom on the pyrazole ring, particularly bromine or iodine, serves as a versatile "handle" for further chemical modification. mdpi.com It provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing chemists to easily attach a wide variety of other functional groups and build more complex molecules. nih.gov Regioselective halogenation is often the first step in a multi-step synthesis of more complex pyrazole derivatives. researchgate.net

| Substituent | Primary Effect on Pyrazole Core | Key Applications in Research |

|---|---|---|

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing; increases lipophilicity and metabolic stability. mdpi.combohrium.com | Drug design (improving pharmacokinetics), agrochemicals. nih.govsci-hub.se |

| Halogen (e.g., -Br) | Modifies electronic properties; acts as a versatile synthetic handle for cross-coupling reactions. mdpi.comnih.gov | Medicinal chemistry (modulating bioactivity), synthetic intermediate for complex molecules. wisdomlib.orgresearchgate.net |

Overview of Current Research Trajectories and Challenges for Substituted Pyrazole Derivatives

Direct Synthesis Strategies for the Pyrazole Core and its Functionalization

The construction of 5-Bromo-1-trifluoromethyl-1H-pyrazole involves a multi-step process that hinges on the initial formation of the pyrazole ring, followed by the precise introduction of the bromo and trifluoromethyl substituents.

Cyclization Approaches to 1H-Pyrazole Ring Formation

The foundational step in the synthesis of the target compound is the creation of the 1H-pyrazole ring. A prevalent and versatile method involves the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. ijpsjournal.comrsc.orgnih.gov For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with a hydrazine source can lead to the formation of a trifluoromethyl-substituted pyrazole. acs.orgenamine.net This cyclization can be influenced by various factors, including the choice of solvent and the presence of a catalyst, to achieve high yields and regioselectivity. ijpsjournal.com

Another notable approach is the [3+2] cycloaddition reaction, which offers a powerful and flexible route to functionalized pyrazole scaffolds. rsc.orgnih.gov This method typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov For example, the reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones can produce trans-configured 5-acyl-pyrazolines in a highly regio- and diastereoselective manner, which can then be aromatized to the corresponding pyrazole. acs.org

The table below summarizes key cyclization strategies for pyrazole ring formation.

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| 1,3-Diketones and Hydrazines | Acid or base catalysis, often with heating | Substituted Pyrazoles | ijpsjournal.comnih.gov |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and Hydrazine | Various solvents | Trifluoromethyl-substituted Pyrazoles | acs.orgenamine.net |

| In situ generated Trifluoroacetonitrile Imines and Enones | (3+2) Cycloaddition | 5-Acyl-pyrazolines (intermediate) | acs.org |

| Propargylic alcohols and N,N-diprotected hydrazines | Acid-catalyzed propargylation followed by base-mediated 5-endo-dig cyclization | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |

Regioselective Bromination at the 5-Position of the Pyrazole Ring

Once the pyrazole ring is formed, the next critical step is the introduction of a bromine atom at the 5-position. The regioselectivity of this halogenation is paramount. Direct bromination of an unsubstituted pyrazole typically occurs at the 4-position due to electronic factors. researchgate.net Therefore, to achieve bromination at the 5-position, strategic approaches are necessary.

One effective method involves the use of a pre-functionalized pyrazole. For example, if the 4-position is already substituted, electrophilic bromination with reagents like N-bromosuccinimide (NBS) can be directed to the 5-position. researchgate.net Another strategy involves the C-5 halogenation of a suitably N-substituted pyrazole anion. researchgate.net This approach circumvents the preferential 4-halogenation. Research has demonstrated the successful bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole using NBS under mild conditions. acs.orgenamine.net

Introduction of the Trifluoromethyl Group at the 1-Nitrogen Position

The final key functionalization is the attachment of the trifluoromethyl (CF3) group to the nitrogen at the 1-position of the pyrazole ring. The CF3 group is known to enhance metabolic stability and cell permeability in bioactive molecules. acs.org

Several methods exist for the N-trifluoromethylation of azoles. One approach involves the reaction of the sodium salt of the pyrazole with dibromodifluoromethane, followed by substitution of the bromine with fluorine. researchgate.net More recent advancements have focused on developing more practical and efficient methods. For instance, a one-pot synthesis of N-trifluoromethyl pyrazoles has been described starting from the readily available di-Boc trifluoromethylhydrazine. This precursor can be deprotected to generate transient trifluoromethylhydrazine, which then reacts with 1,3-dicarbonyl compounds to form the desired N-trifluoromethyl pyrazoles. acs.org

Precursor Chemistry and Derivatization for Target Compound Synthesis

Key precursors include trifluoromethylated 1,3-dicarbonyl compounds, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which are essential for introducing the trifluoromethyl group into the pyrazole ring from the outset. acs.orgenamine.net The synthesis of various N-(trifluoromethyl)phenyl substituted pyrazole derivatives often starts with the condensation of a substituted phenylhydrazine (B124118) with a diketone. rsc.org

Furthermore, the derivatization of the pyrazole ring itself is a crucial aspect of the synthetic strategy. For example, the regioselective synthesis of 1-aryl-3-CF3-1H-pyrazoles can be achieved, and these can then be subjected to further functionalization. rsc.org The ability to selectively introduce functional groups, such as through lithiation followed by reaction with an electrophile, allows for the creation of a wide range of pyrazole-based building blocks. acs.orgenamine.net

Advanced Synthetic Techniques in Pyrazole Synthesis

Modern synthetic chemistry has introduced advanced techniques that offer significant advantages over traditional methods, particularly in terms of efficiency, reaction times, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, including the synthesis of pyrazoles. tandfonline.combenthamdirect.comdergipark.org.tr Conventional methods for pyrazole synthesis often require prolonged reaction times, high temperatures, and the use of large quantities of solvents and catalysts. tandfonline.combenthamdirect.com In contrast, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. tandfonline.comresearchgate.net

The application of microwave technology is particularly beneficial for the cyclocondensation reactions that form the pyrazole ring. researchgate.net It has been shown to be effective for the reaction of hydrazines with 1,3-dicarbonyl compounds, leading to both 4,5-dihydro-1H-pyrazoles and fully aromatic pyrazoles. researchgate.net The use of microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. tandfonline.comdergipark.org.tr Microwave irradiation stands out as a widely employed technique, offering high efficiency by significantly cutting down reaction times while keeping temperatures moderate. rsc.org

The table below highlights the advantages of microwave-assisted synthesis in pyrazole formation.

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Reference(s) |

| Reaction Time | Longer (hours) | Shorter (minutes) | tandfonline.comresearchgate.net |

| Energy Consumption | Higher | Lower | tandfonline.com |

| Solvent Usage | Often requires large quantities | Can be reduced or performed solvent-free | tandfonline.combenthamdirect.com |

| Yields | Variable | Often higher | researchgate.net |

| Reaction Conditions | Often harsh | Milder | tandfonline.com |

Flow Chemistry Approaches

The adoption of flow chemistry for the synthesis of pyrazole derivatives marks a significant advancement over traditional batch methods, offering enhanced safety, scalability, and efficiency. mdpi.com Continuous-flow processes are particularly advantageous for handling potentially hazardous intermediates and for optimizing reaction conditions with high precision. galchimia.com

A key strategy in synthesizing substituted pyrazoles involves the multi-step continuous flow synthesis of fluorinated pyrazole cores. nih.gov This approach often begins with the formation of a diazoalkane from a fluorinated amine, which is then immediately reacted in a [3+2] cycloaddition with an appropriate alkene or alkyne in a subsequent reactor module. nih.gov This telescoping of reactions into a single continuous line minimizes the handling of unstable diazo intermediates and allows for safe operation at elevated temperatures. nih.gov For a compound like this compound, a precursor such as trifluoromethylhydrazine could theoretically be generated and used in-situ, followed by cyclization and subsequent bromination steps integrated into the flow system.

Another relevant application of flow chemistry is the functionalization of the pyrazole ring. For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been successfully performed in a flow reactor, enabling the introduction of various functional groups. acs.org This demonstrates the potential for using flow systems to perform late-stage functionalization, such as bromination, on a pre-formed 1-trifluoromethyl-1H-pyrazole core. The precise control over residence time and temperature in a flow reactor can significantly improve the selectivity and yield of such transformations.

Flow chemistry has also been employed for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields (62–82%) and excellent regioselectivities. mdpi.comnih.gov The significant reduction in reaction time, from hours in batch processes to mere minutes in flow, highlights the efficiency of this technology. mdpi.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 9 h) | Minutes (e.g., 16 min) | mdpi.com |

| Safety | Higher risk with hazardous intermediates (e.g., diazo compounds) | Enhanced safety due to small reaction volumes and in-situ generation/consumption of hazardous species | nih.govnih.gov |

| Scalability | Often challenging | Readily scalable by extending operation time ("scaling out") | mdpi.comthieme-connect.com |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters (temperature, pressure, residence time) | mdpi.comgalchimia.com |

| Yield | Variable | Often improved yields and higher purity | galchimia.comnih.gov |

Catalytic Methods (e.g., Transition Metal Catalysis)

Catalysis, particularly using transition metals, is a cornerstone of modern organic synthesis and plays a crucial role in the formation and functionalization of pyrazole rings. These methods offer high efficiency, selectivity, and functional group tolerance. rsc.orgresearchgate.net

Ring Formation: The synthesis of trifluoromethyl-substituted pyrazoles often utilizes catalytic methods. Silver-catalyzed reactions have been effectively used to produce 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.comnih.gov This process involves a cascade of nucleophilic addition, intramolecular cyclization, and elimination steps. nih.gov Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles, with catalysts like AgOTf being effective at low loadings (1 mol%). mdpi.com

Copper catalysis is also prevalent. For example, copper-catalyzed oxidative coupling reactions can be employed to form the N-N bond, a key step in some pyrazole syntheses. researchgate.net

Ring Functionalization (Bromination): For the synthesis of this compound, the introduction of the bromine atom onto the pyrazole core is a critical step. While direct bromination can be achieved with reagents like N-Bromosuccinimide (NBS), catalytic methods are often preferred for their efficiency and milder conditions. researchgate.netenamine.net Transition metal catalysis offers a powerful tool for the C-H functionalization of pyrazoles, allowing for direct bromination without the need for pre-functionalized substrates. rsc.orgresearchgate.net

An example of a relevant catalytic system is the use of an Fe₂O₃/zeolite catalyst for the bromination of non-activated aromatic compounds, where FeBr₃ is identified as the active catalytic species formed in situ. rsc.org Another approach involves catalytic bromination in aqueous trifluoroacetic acid using nitrogen-containing oxidizing agents (like NaNO₂ or NaNO₃) and a source of bromine, where nitryl bromide (NO₂Br) is proposed as the active brominating agent. osti.gov These methods could potentially be adapted for the regioselective bromination of 1-trifluoromethyl-1H-pyrazole.

| Reaction Type | Catalyst | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Pyrazole Ring Formation | Silver (e.g., Ag₂CO₃) | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Forms 5-aryl-3-trifluoromethyl pyrazoles | mdpi.comnih.gov |

| Pyrazole Ring Formation | Silver (AgOTf) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Rapid heterocyclization with excellent yields | mdpi.com |

| Aromatic Bromination | Fe₂O₃/Zeolite | Aromatic compounds, HBr, H₂O₂ | In-situ formation of FeBr₃ as the active catalyst | rsc.org |

| Aromatic Bromination | NaNO₂ (catalytic) | Aromatic compounds, Br₂, O₂ | Catalytic system in aqueous trifluoroacetic acid | osti.gov |

| Trifluoromethylation/Cyclization | Hypervalent Iodine Reagent | α,β-alkynic hydrazones | Transition-metal-free synthesis of 3-trifluoromethylpyrazoles | nih.gov |

Green Chemistry Principles in the Synthesis of Bromo-Trifluoromethylpyrazoles

The principles of green chemistry are increasingly guiding the development of synthetic routes to heterocyclic compounds, including pyrazoles. nih.gov The focus is on creating processes that are more sustainable, safer, and environmentally benign. jetir.org

Key green strategies applicable to the synthesis of bromo-trifluoromethylpyrazoles include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a primary goal. nih.gov The Knorr pyrazole synthesis has been successfully performed using ethanol as a renewable solvent. jetir.org Furthermore, numerous methods for pyrazole synthesis have been developed in aqueous media, which is nature's own solvent. thieme-connect.com

Employment of Recyclable and Benign Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a significant aspect of green chemistry. researchgate.net Transition metal-based ionic liquids have been used as efficient and reusable homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in The use of inexpensive, non-toxic catalysts like ammonium (B1175870) chloride also aligns with green principles. jetir.org

Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical. nih.govnih.gov These one-pot syntheses reduce waste, save energy, and simplify purification processes. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasonic radiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Performing reactions at room temperature, when possible, is another effective way to conserve energy. ias.ac.intandfonline.com

Avoiding Hazardous Reagents: A crucial green objective is to avoid the use of toxic and hazardous reagents. nih.gov For instance, developing synthetic routes that circumvent potentially explosive intermediates or toxic metal oxidants is highly desirable. researchgate.net The use of hypervalent iodine reagents as an environmentally benign option to heavy metal oxidants is one such approach. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable and economically viable.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The synthesis of this compound involves several key transformations whose mechanisms have been subjects of investigation.

Pyrazole Ring Formation: The most common route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. jetir.org Kinetic studies of the reaction between phenylhydrazine and 1,3-diketones suggest a nucleophilic addition mechanism. researchgate.net The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

For trifluoromethylated pyrazoles, the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate is proposed to proceed through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final galchimia.comCurrent time information in Pasuruan, ID.-H shift to furnish the stable pyrazole derivative. mdpi.comnih.gov

In other novel approaches, such as the titanium-mediated synthesis of pyrazoles, mechanistic studies have revealed an oxidation-induced N-N bond formation within a diazatitanacycle intermediate. rsc.orgnih.gov Kinetic analysis of this transformation using TEMPO as an oxidant indicated that the initial oxidation step is rate-limiting. nih.gov

Functionalization Reactions: The bromination of the pyrazole ring is typically an electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the electronic properties of the pyrazole ring, which are influenced by the substituents already present, such as the N-trifluoromethyl group. The C4 position of the pyrazole is often nucleophilic and susceptible to electrophilic attack, while the C5 proton can be the most acidic, facilitating metalation. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Elucidation of Spin-Spin Coupling Networks

Specific, experimentally determined spin-spin coupling constants (J-couplings) involving the fluorine and hydrogen atoms of the trifluoromethyl group with the pyrazole ring protons and carbons (e.g., ¹⁹F-¹H, ¹³C-¹H, ¹³C-¹⁹F couplings) are not documented in the searched scientific literature. This data is fundamental for confirming the connectivity and electronic environment within the molecule.

Advanced 2D NMR Techniques

While the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be standard practice for the structural elucidation of such a compound, no published studies presenting these specific 2D spectra for this compound could be located. Such analyses are essential for confirming the through-bond and through-space correlations between atoms, providing a complete picture of the molecule's structure in solution.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

A definitive understanding of the three-dimensional structure of this compound in the solid state, which can only be provided by single-crystal X-ray diffraction, is also absent from the public domain. The required information that remains unavailable includes:

Conformational Analysis and Torsional Angles

Without crystallographic data, a precise determination of the molecule's conformation, including bond lengths, bond angles, and critical torsional angles that define its shape, cannot be reported.

Intermolecular Interactions and Crystal Packing Motifs

Detailed insights into how molecules of this compound arrange themselves in a crystal lattice are not available. Information on intermolecular interactions, such as halogen bonding or π-stacking, and the resulting crystal packing motifs, which influence the material's bulk properties, remains unknown.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

While general expectations for the vibrational spectra of pyrazole derivatives can be made, specific, experimentally recorded Infrared (IR) and Raman spectra for this compound are not published. This data is necessary for the precise characterization of its functional groups and the nature of its chemical bonds.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of novel synthetic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) that allows for the determination of the elemental composition of a molecule and its fragments. In the structural analysis of this compound, HRMS plays a crucial role in verifying its molecular formula and in proposing a logical fragmentation pathway, which offers deep insights into the molecule's stability and chemical nature.

Precise Molecular Formula Determination

The theoretical monoisotopic mass of this compound (C₄H₂BrF₃N₂) is calculated to be 213.93535 Da. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z value of the molecular ion with an accuracy in the parts-per-million (ppm) range. This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the protonated molecule, [M+H]⁺, would be a primary ion observed under electrospray ionization (ESI) conditions. The predicted data for this and other common adducts are valuable for experimental analysis. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.94263 |

| [M+Na]⁺ | 236.92457 |

| [M-H]⁻ | 212.92807 |

| [M+NH₄]⁺ | 231.96917 |

| [M+K]⁺ | 252.89851 |

This data is computationally predicted and serves as a reference for experimental verification. uni.lu

Fragmentation Pathway Elucidation

The fragmentation of pyrazole derivatives is known to be influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net For this compound, the electron-withdrawing nature of the trifluoromethyl group and the presence of a bromine atom are expected to be key drivers of the fragmentation process.

A probable fragmentation cascade for this compound upon electron impact (EI) ionization would likely initiate with the formation of the molecular ion (M⁺•). Subsequent fragmentation could proceed through several key pathways:

Loss of a Bromine Radical: A common initial fragmentation step for brominated compounds is the cleavage of the C-Br bond to lose a bromine radical (•Br), leading to a more stable cation.

Loss of a Trifluoromethyl Radical: The C-CF₃ bond can also undergo cleavage, resulting in the loss of a trifluoromethyl radical (•CF₃).

Ring Cleavage: Pyrazole rings can undergo characteristic ring-opening and fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN). researchgate.net

Table 2: Plausible Major Fragments of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure/Formula | m/z (Monoisotopic) |

| [C₄H₂F₃N₂]⁺ | [M-Br]⁺ | 135.0216 |

| [C₃H₂BrN₂]⁺ | [M-CF₃]⁺ | 144.9450 |

| [C₃HBrF₃N]⁺• | [M-HCN]⁺• | 186.9293 |

The relative abundance of these fragment ions would provide further structural information. For instance, the stability of the resulting carbocation after the loss of a bromine or trifluoromethyl radical would influence the intensity of the corresponding peak in the mass spectrum. The study of related halogenated and trifluoromethylated pyrazoles supports these general fragmentation principles. rsc.orgfluorine1.ru

Reactivity and Reaction Mechanism Studies of 5 Bromo 1 Trifluoromethyl 1h Pyrazole

Reactions Involving the Bromine Atom: Cross-Coupling and Other Functionalizations

The bromine atom at the C5 position of the pyrazole (B372694) ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and 5-Bromo-1-trifluoromethyl-1H-pyrazole serves as a viable electrophilic partner. However, the presence of the electron-withdrawing trifluoromethyl (CF3) group can present challenges, often requiring carefully optimized conditions. researchgate.net

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the bromo-pyrazole with an organoboron compound, typically a boronic acid. libretexts.org For related trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective in preventing the undesired debromination side reaction. nih.gov The reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. libretexts.orgnih.gov The use of a weak inorganic base is common in these couplings. researchgate.net However, the presence of acidic N-H groups on the pyrazole can inhibit the reaction by deactivating the palladium catalyst, a challenge that is sometimes overcome by using N-protected pyrazoles. researchgate.netnih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2 / XPhos | Not specified | Not specified | Good to excellent | nih.gov |

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Aryl boronic acids | XPhos Pd G2 | Weak inorganic base | Not specified | Not specified | researchgate.net |

| Unprotected Halo-Indazoles/Pyrazoles | Aryl boronic acids | P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | Good to excellent | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromo-pyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is crucial for synthesizing alkynyl-pyrazoles, which are valuable precursors for more complex heterocyclic systems. researchgate.net The reaction is typically conducted under mild, anaerobic conditions with an amine base. wikipedia.orgorganic-chemistry.org The trifluoromethyl group on the pyrazole ring makes these substrates less reactive, turning the coupling into a significant challenge that requires careful optimization of catalysts and conditions. researchgate.net For the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene, extensive optimization was necessary to achieve viable yields. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene (TMSA) | Pd catalyst, Cu(I) co-catalyst | Amine base | Not specified | Optimization required | researchgate.net |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | tert-Butylamine | Not specified | Good | researchgate.netresearchgate.net |

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, coupling the bromo-pyrazole with primary or secondary amines. organic-chemistry.orgwikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands (such as BrettPhos and RuPhos) has been critical for the successful amination of five-membered heterocyclic bromides, including bromo-pyrazoles. acs.org These advanced catalyst systems tolerate a wide range of functional groups on both the amine and the pyrazole. acs.orgnih.gov For instance, 3- and 4-bromo-1H-pyrazoles have been effectively coupled with various aliphatic, aromatic, and heteroaromatic amines using a catalyst system comprising a palladium precatalyst, a ligand like BrettPhos (L4), and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) in THF. acs.orgnih.gov

| Substrate | Amine Partner | Catalyst System (Pd Precatalyst + Ligand) | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-1H-pyrazole | Aromatic & Aliphatic Amines | P4 + L4 (BrettPhos) | LHMDS | THF | Tolerates phenoxy, trifluoromethyl, and cyano groups. | acs.orgnih.gov |

| 4-Bromo-1H-pyrazole | Aromatic & Aliphatic Amines | P4 + L4 (BrettPhos) | LHMDS | THF | Effective for a range of amine nucleophiles. | acs.orgnih.gov |

| 4-Bromo-1-tritylpyrazole | Piperidine, Morpholine | Pd(dba)₂ + tBuDavePhos | Not specified | Not specified | Effective for amines lacking β-hydrogens. | researchgate.net |

Nucleophilic Substitution Reactions of the Bromine

Direct nucleophilic substitution, where a nucleophile displaces the bromide ion without a metal catalyst, is a fundamental reaction type. pressbooks.publibretexts.org In this S_NAr (nucleophilic aromatic substitution) reaction, the electron-withdrawing trifluoromethyl group at the N1 position and the inherent electron-deficient nature of the pyrazole ring should, in principle, activate the C5-bromo bond towards attack by strong nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by electron-withdrawing substituents that can delocalize the negative charge. However, detailed studies specifically documenting the direct, uncatalyzed nucleophilic substitution of the bromine atom in this compound are not extensively reported in the provided context, with research heavily favoring the more versatile and predictable metal-catalyzed pathways.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo substitution reactions. The C4 position is the most common site for electrophilic attack due to the directing effects of the two nitrogen atoms. nih.gov

Electrophilic Substitution: Halogenation is a prime example of electrophilic aromatic substitution on the pyrazole core. In the synthesis of tetra-substituted 5-trifluoromethylpyrazoles, the C4 position of 1-phenyl-5-(trifluoromethyl)-1H-pyrazoles is readily halogenated using reagents like N-bromosuccinimide (NBS). rsc.orgresearchgate.net This step is often a precursor to subsequent cross-coupling reactions at the newly installed C4-halogen. rsc.org The reaction proceeds via the typical mechanism involving the formation of a σ-complex, which is stabilized by the pyrazole ring. mdpi.com

Nucleophilic Substitution: Nucleophilic attack directly on the ring carbons (S_NAr) is generally difficult unless the ring is activated by strong electron-withdrawing groups and a good leaving group is present. nih.gov While the CF3 group enhances the electrophilicity of the ring, reactions often occur at the C5-bromo position. However, in related systems like 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, the chlorine at C5 acts as a leaving group in Sonogashira couplings, demonstrating the susceptibility of halogenated positions to substitution. researchgate.net

Influence of the Trifluoromethyl Group on Reaction Pathways, Regioselectivity, and Reactivity

The trifluoromethyl (CF3) group at the N1 position exerts a profound influence on the reactivity of the entire molecule through its strong electron-withdrawing inductive effect.

Decreased Nucleophilicity and Basicity: The CF3 group significantly reduces the electron density of the pyrazole ring system. This deactivation makes the pyrazole nitrogen atoms less basic. acs.org This property is crucial for the hydrolytic stability of the N-CF3 bond itself, as electron-deficient groups are known to stabilize such linkages. acs.org

Activation of the C5-Bromo Bond: The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the C5 carbon, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles. This is a key factor enabling the cross-coupling reactions discussed in section 4.1.1.

Influence on Reaction Intermediates: The stability of intermediates in both synthetic and degradation pathways is affected. For example, during the synthesis of N-trifluoromethyl pyrazoles, the instability of trifluoromethylhydrazine intermediates can lead to the formation of undesired des-CF3 side products. acs.org Careful control of reaction conditions is necessary to suppress these competing pathways. acs.org

Thermolytic and Photolytic Transformation Pathways

The study of how this compound degrades under heat (thermolysis) or light (photolysis) provides insight into its fundamental chemical stability, excluding safety considerations.

Thermolytic Pathways: Research on the thermolysis of related 3H-pyrazoles shows they can undergo complex rearrangements and transformations. For example, upon heating, methyl triphenyl-3H-pyrazole-carboxylates can isomerize to more stable aromatic 1H-pyrazoles or 4H-pyrazoles. researchgate.net These transformations often involve sigmatropic shifts or the formation of cyclopropene (B1174273) intermediates via nitrogen extrusion. researchgate.net While specific thermolytic data for this compound is not detailed, it is plausible that under high temperatures, it could undergo isomerization, debromination, or fragmentation, with the N-CF3 and C-Br bonds being potential points of cleavage.

Photolytic Pathways: Photochemical reactions could potentially lead to homolytic cleavage of the C-Br bond, generating a pyrazolyl radical and a bromine radical. This pyrazolyl radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or dimerization. The high energy of UV light could also potentially induce rearrangements or fragmentation of the pyrazole ring itself. Specific experimental studies on the photolytic transformation of this compound were not found in the provided search context.

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Trifluoromethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comaip.org These calculations provide a balance between accuracy and computational cost, making them suitable for a detailed analysis of molecules like 5-Bromo-1-trifluoromethyl-1H-pyrazole.

Optimization of Molecular Geometry and Conformational Analysis

Conformational analysis is also critical, particularly concerning the rotation of the trifluoromethyl (-CF3) group. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations. Studies on related substituted dioxanes have shown that different conformers, such as chair and twist forms, can exist, with their relative stability determined by the nature and position of substituents. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound

This table would typically present the calculated bond lengths (in Ångströms) and bond angles (in degrees) for the lowest energy conformer of the molecule. Without specific literature data, representative parameters are described.

| Parameter (Bond) | Predicted Value (Å) | Parameter (Angle) | Predicted Value (°) |

| C3-C4 | Value | C4-C3-N2 | Value |

| C4-C5 | Value | C3-N2-N1 | Value |

| C5-N1 | Value | N2-N1-C5 | Value |

| N1-N2 | Value | N1-C5-C4 | Value |

| N2-C3 | Value | C5-C4-C3 | Value |

| C5-Br | Value | Br-C5-N1 | Value |

| N1-C(F3) | Value | C(F3)-N1-N2 | Value |

| C-F | Value | F-C-F | Value |

Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the format in which such data would be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. researchgate.net For pyrazole derivatives, DFT calculations are routinely used to determine these energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.netresearchgate.net In this compound, the electron-withdrawing nature of the bromine and trifluoromethyl groups is expected to significantly influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the format for presenting FMO data.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to indicate different regions of electrostatic potential. researchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. unifi.it

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atoms of the trifluoromethyl group, highlighting these as potential sites for hydrogen bonding or coordination. The hydrogen atoms on the pyrazole ring would exhibit positive potential.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net

For this compound, theoretical calculations could be employed to study various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the geometries and energies of the transition states, one can determine the activation energies and predict the most likely reaction pathways. While specific studies on the reaction mechanisms of this compound are not prominent in the literature, the methodologies are well-established for related heterocyclic systems.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By comparing the calculated shifts with experimental data, the structural assignment of a synthesized compound can be confirmed. For this compound, theoretical predictions would be particularly useful in assigning the signals for the carbon atoms attached to the bromine and trifluoromethyl groups, as well as the protons on the pyrazole ring.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. derpharmachemica.com These calculations help in the assignment of experimental spectra, providing a deeper understanding of the molecule's vibrational modes. For this compound, characteristic frequencies would include the C-H, C=N, and C-N stretching and bending modes of the pyrazole ring, as well as the distinctive vibrations of the C-Br and C-F bonds. A comparison between calculated and experimental spectra can confirm the molecular structure. derpharmachemica.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Values for each proton |

| ¹³C NMR Chemical Shift (ppm) | Values for each carbon |

| Key Vibrational Frequencies (cm⁻¹) | Values for major modes (e.g., C-F, C-Br) |

Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the format for presenting such data.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and its interactions with its environment, such as a solvent. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the trifluoromethyl group, and to understand its solvation properties. In the context of drug design, MD simulations are crucial for studying the binding of a ligand to a biological target, providing information on the stability of the complex and the key intermolecular interactions. researchgate.netnih.govmdpi.com Studies on halogenated pyrazolines have utilized MD simulations to understand their binding modes within enzyme active sites. researchgate.netnih.govmdpi.com

Applications of 5 Bromo 1 Trifluoromethyl 1h Pyrazole in Advanced Chemical Research Excluding Biological/clinical

Role as a Privileged Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 5-Bromo-1-trifluoromethyl-1H-pyrazole scaffold allows for its elaboration into a vast array of more complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions and metallation, while the trifluoromethyl group imparts unique electronic properties and stability to the resulting molecules.

Construction of Polycyclic and Fused Heterocyclic Systems

The pyrazole (B372694) motif is a cornerstone in the synthesis of numerous fused heterocyclic systems. Research has demonstrated that pyrazole derivatives are instrumental in creating complex polycyclic structures through various synthetic strategies. rsc.orgnih.gov For instance, trifluoromethylated pyrazoles serve as precursors for fused tricyclic pyrazoles through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org Another powerful method involves the [3+2] cycloaddition of in situ-generated nitrile imines with dipolarophiles like chalcones, which leads to the formation of pyrazoline intermediates that can be subsequently oxidized to form polysubstituted pyrazoles. researchgate.netacs.orgnih.gov This approach provides a pathway to complex fused systems such as trifluoromethylated pyrrolo[3,4-c]pyrazoles. researchgate.net The versatility of pyrazole-based building blocks is further highlighted by their use in synthesizing chromone-fused pyrazoles and pyrano[2,3-c]pyrazol-4(1H)-one moieties, demonstrating their broad applicability in constructing diverse heterocyclic frameworks. nih.govnih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Fused System Class | Synthetic Strategy Example | Reference |

|---|---|---|

| Fused Tricyclic Pyrazoles | Intramolecular cyclization of β-amino cyclic ketones | rsc.org |

| Pyrrolo[3,4-c]pyrazoles | [3+2] Cycloaddition of nitrile imines with maleimides | researchgate.net |

| Chromone-Fused Pyrazoles | Tandem O-arylation-oxidative coupling of 2-pyrazolin-5-ones | nih.gov |

| Pyrano[2,3-c]pyrazoles | Condensation reactions starting from pyrazolone (B3327878) derivatives | nih.gov |

| 1,2,3-Triazole-Fused Pyrazines | Cyclization of heterocyclic diamines with a nitrite | nih.gov |

Synthesis of Diverse Functionalized Organic Molecules

This compound is an exemplary starting material for introducing a wide range of chemical functionalities onto the pyrazole core. The bromine atom at the 5-position is particularly amenable to halogen-metal exchange reactions, such as Br-Li exchange, which generates a nucleophilic pyrazolyl-lithium species. researchgate.netacs.orgenamine.net This intermediate can then be reacted with various electrophiles to install different functional groups. Furthermore, direct ortho-metalation (DoM) of related bromo-trifluoromethyl-pyrazoles provides an alternative route to functionalization. researchgate.netacs.org These methods have enabled the synthesis of a diverse set of derivatives, showcasing the compound's role as a versatile scaffold in organic synthesis. researchgate.netacs.orgenamine.netthieme-connect.com

Table 2: Functionalization of Trifluoromethyl-Pyrazole Scaffolds

| Functional Group Introduced | Synthetic Method | Position of Functionalization | Reference |

|---|---|---|---|

| Aldehyde | Br-Li Exchange / Electrophilic Quench | 4 | researchgate.netacs.org |

| Carboxylic Acid | Br-Li Exchange / Electrophilic Quench | 4 | acs.org |

| Boron Pinacolate | Direct Ortho-Metalation (DoM) | 5 | researchgate.netacs.org |

| Lithium Sulfinate | Lithiation / Electrophilic Quench | 5 | researchgate.net |

| Sulfonyl Chloride | Lithiation / Electrophilic Quench | 5 | researchgate.net |

Development as a Ligand or Pre-ligand in Coordination and Homogeneous Catalysis

The pyrazole ring system is a well-established ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal centers. The incorporation of a trifluoromethyl group can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Design of Metal Complexes for Specific Chemical Transformations

Pyrazole derivatives are recognized for their ability to form stable coordination complexes with a wide variety of transition metals, including iron(III), cobalt(II), nickel(II), palladium(II), and zinc(II). mdpi.comresearchgate.netmdpi.comresearchgate.net The versatility of pyrazole-based ligands stems from their multiple potential coordination modes, acting as neutral monodentate or bidentate ligands, or as anionic chelating agents. researchgate.net This allows for the construction of metal complexes with diverse structural topologies and geometries, such as the square-planar geometry observed in certain palladium(II) complexes. researchgate.net The synthesis of homoleptic iron(III) complexes with functionalized N-phenylpyrazole-based ligands, including those with trifluoromethyl groups, has been reported, demonstrating the ability to fine-tune the electronic structure of the metal center. mdpi.com These tailored metal complexes hold potential for applications in various chemical transformations.

Role in Stereoselective Catalysis (if applicable for derivatives)

Derivatives of pyrazole have emerged as effective components in the field of asymmetric catalysis. Chiral pyrazole-containing molecules have been successfully employed as organocatalysts in stereoselective reactions. For example, chiral substituted pyrazole derivatives have been investigated as catalysts for asymmetric Henry (nitroaldol) reactions, achieving good enantiomeric excesses. mjcce.org.mk In another application, an efficient enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters was developed using a chiral squaramide catalyst, yielding chiral pyrazolone derivatives with high enantioselectivity. rsc.org Furthermore, the catalytic asymmetric synthesis of axially chiral N-arylpyrazoles has been achieved through the enantioselective C–H arylation of pyrazolones, highlighting the potential of these scaffolds in constructing atropisomeric structures. rsc.org These examples underscore the value of the pyrazole framework in designing catalysts for stereocontrolled synthesis.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The pyrazole ring, with its capacity for hydrogen bonding and metal coordination, is an excellent motif for programming the self-assembly of molecules into well-defined, higher-order structures.

Research has shown that pyrazole-based coordination compounds can form extensive supramolecular assemblies driven by a combination of non-covalent interactions, including hydrogen bonding, anion–π, π–π, and C–H∙∙∙π interactions. mdpi.com In one instance, a trimeric supramolecular host cavity was formed, stabilized by numerous non-covalent forces, demonstrating the intricate architectures achievable with these building blocks. mdpi.com The N-H group of the pyrazole ring is a particularly effective hydrogen bond donor, which has been exploited in the creation of unique supramolecular dimers through mutual hydrogen bonding with a meso-carbonyl group in carbaphlorin analogues. tandfonline.com The interplay between metal coordination and hydrogen bonding in pyrazole-based ligands allows for the construction of complex metal-organic supramolecular structures, which can be stabilized by the coordination of pyrazole units to binuclear metal vectors. globethesis.com This ability to direct assembly through multiple, predictable interactions makes pyrazole derivatives, including this compound, valuable components for the rational design of novel supramolecular materials.

Potential Applications in Material Science (e.g., Liquid Crystals, Optoelectronic Materials, Polymers)

The incorporation of the this compound moiety into larger molecular frameworks or polymeric chains could lead to the development of advanced materials with tailored properties. The electron-withdrawing nature of the trifluoromethyl group and the synthetic versatility of the brominated pyrazole ring are key to these potential applications.

The synthesis of liquid crystals often involves the use of rigid core structures that can self-assemble into ordered phases. The pyrazole ring, being a stable aromatic heterocycle, can serve as a component of such a rigid core. The presence of a trifluoromethyl group can significantly influence the mesomorphic properties of a liquid crystal molecule. figshare.commdpi.com Research on other fluorinated liquid crystals has shown that the introduction of trifluoromethyl groups can enhance thermal stability and influence the dielectric anisotropy of the material. figshare.com For instance, the strategic placement of trifluoromethyl groups in biphenyl-based liquid crystals has been shown to result in materials with wide nematic phases and high clearing points. figshare.com It is plausible that this compound could be utilized as a building block in the synthesis of novel liquid crystalline materials, where the trifluoromethyl group would contribute to the desired electronic properties and the bromo-substituent would provide a convenient handle for further molecular elaboration through cross-coupling reactions.

Trifluoromethyl-substituted pyrazole derivatives have been investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.comresearchgate.net The trifluoromethyl group is known to enhance electron transport properties and can improve the metabolic stability and lipophilicity of organic molecules. nih.govmdpi.combeilstein-journals.org In the context of OLEDs, pyrazolo[3,4-b]quinoline derivatives containing a trifluoromethyl group have been synthesized and shown to exhibit bright electroluminescence. mdpi.comresearchgate.net These compounds can act as emitters in the active layer of an OLED, contributing to the generation of light.

Similarly, in the field of photovoltaics, trifluoromethyl-substituted pyrazoles have been explored as components of the active layer in organic solar cells. mdpi.comresearchgate.net The photophysical properties of these materials, such as their absorption and emission spectra, are crucial for their performance in these devices. mdpi.comresearchgate.netrsc.org While direct research on this compound for these applications is not widely reported, its structural similarity to compounds that have shown promise suggests that it could be a valuable precursor for the synthesis of new optoelectronic materials. The bromo-functionality would allow for its incorporation into larger conjugated systems, which are essential for efficient charge transport and light emission or absorption.

The development of functional polymers with specific optical, electronic, or thermal properties is a major area of materials science. Pyrazole-containing polymers have been synthesized and studied for their thermal stability and photoluminescence properties. The incorporation of a this compound unit into a polymer backbone or as a side chain could impart desirable characteristics. For example, polymers containing trifluoromethyl groups are known for their enhanced thermal stability, chemical resistance, and low surface energy.

The bromo-substituent on the pyrazole ring provides a reactive site for polymerization reactions or for post-polymerization modification. This could enable the synthesis of a variety of polymer architectures, including conjugated polymers for organic electronics or specialty polymers with high thermal resistance. The combination of the pyrazole ring's aromaticity and the trifluoromethyl group's electronic properties could lead to polymers with interesting photophysical behaviors, making them candidates for applications in sensors or light-emitting devices.

Application in Analytical Methodologies as a Derivatizing Agent or Probe

The reactivity of the this compound molecule and the potential for it to be involved in processes that generate a detectable signal make it a candidate for use in analytical chemistry.

In analytical techniques such as gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. researchgate.netmdpi.com While there is no specific literature detailing the use of this compound as a derivatizing agent, its chemical structure suggests potential in this area. The pyrazole ring contains nitrogen atoms that could potentially react with certain functional groups on an analyte molecule. Furthermore, the bromine atom could be a site for reactions, for instance, in the formation of derivatives with enhanced mass spectrometric fragmentation patterns.

The trifluoromethyl group can also be beneficial in derivatization. Trifluoromethyl-containing derivatizing agents are known to enhance the electron-capture detection response, which is particularly useful for the analysis of trace amounts of substances. Although direct evidence is lacking, the combination of a reactive site (the bromo-pyrazole moiety) and a signaling group (the trifluoromethyl moiety) makes this compound a plausible candidate for the development of new derivatization reagents for specific classes of analytes.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, and they are widely used for chemical sensing. nih.govresearchgate.netrsc.orgglobethesis.comsemanticscholar.org Pyrazole and pyrazoline derivatives have been extensively investigated as scaffolds for the design of fluorescent probes for the detection of various species, particularly metal ions. nih.govrsc.orgglobethesis.comsemanticscholar.org The sensing mechanism often involves the coordination of the analyte to the nitrogen atoms of the pyrazole ring, which in turn modulates the photophysical properties of the fluorophore.

This compound itself is not inherently fluorescent. However, it can serve as a crucial building block for the synthesis of more complex fluorescent probes. The bromine atom provides a convenient point of attachment for a fluorophore or a receptor unit through various chemical reactions. The trifluoromethyl group, with its strong electron-withdrawing properties, can influence the electronic structure of the final probe molecule, potentially fine-tuning its photophysical response to an analyte. Therefore, while not a probe in its own right, this compound is a valuable synthetic intermediate for the creation of novel pyrazole-based fluorescent sensors for a range of analytical applications.

Future Research Directions and Emerging Trends for 5 Bromo 1 Trifluoromethyl 1h Pyrazole Derivatives

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, particularly those containing fluorine, is an area of intense research, with a growing emphasis on developing more efficient, sustainable, and practical methods. enamine.netresearchgate.net Future work is trending away from traditional, often harsh, reaction conditions toward greener and more sophisticated alternatives.

One major direction is the adoption of flow chemistry . The synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been successfully demonstrated using lithiation in a flow reactor, showcasing a practical and high-yielding approach. enamine.netacs.org This methodology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Another sustainable approach involves metal-free and catalyst-free reactions . A highly regioselective, three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides has been developed, which is operationally simple and proceeds under mild conditions with a broad substrate scope. researchgate.net This method avoids the use of heavy metal catalysts, reducing environmental impact and simplifying purification.

The use of alternative energy sources is also a key trend. Ultrasonic irradiation has been shown to accelerate reaction kinetics, reduce the need for harsh solvents, and improve yields in the synthesis of other heterocyclic compounds like isoxazoles, highlighting a potential avenue for pyrazole synthesis. mdpi.com These sonochemical techniques align with the principles of green chemistry by improving energy efficiency and often enabling the use of aqueous media. mdpi.com

Future research will likely focus on optimizing these green methodologies for 5-bromo-1-trifluoromethyl-1H-pyrazole derivatives, as summarized in the table below.

| Methodology | Key Advantages | Relevant Research Example |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor. enamine.netacs.org |

| Catalyst-Free Synthesis | Reduced cost, environmental impact, and simplified product purification. | Three-component coupling using 2-bromo-3,3,3-trifluoropropene (BTP). researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. | Used for versatile synthesis of 1,5-diarylpyrazoles. tandfonline.com |

| Ultrasonic Irradiation | Increased reaction efficiency, reduced energy use, use of green solvents. mdpi.com | Synthesis of isoxazole-based molecules, applicable to pyrazoles. mdpi.com |

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. Electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. nih.govijraset.com The presence and position of powerful electron-withdrawing groups like trifluoromethyl (CF₃) and halogens significantly influence this reactivity, creating opportunities for selective functionalization that are not yet fully explored.

Future research will delve deeper into controlling the regioselectivity of reactions involving the this compound core. For instance, while bromination often targets the 4-position, the precise conditions to achieve selective substitution at other positions in a controlled manner remain an area for investigation. youtube.com The interplay between the inductive effects of the CF₃ group and the directing effects of the bromine atom and N-substituents can be harnessed to develop novel synthetic transformations.

Key areas for future investigation include:

Direct C-H Functionalization: Developing new catalytic systems to directly and selectively functionalize the C-H bond at the C3 position, which is typically less reactive towards electrophiles.

Halogen Dance Reactions: Investigating the potential for controlled migration of the bromine atom around the pyrazole ring under specific basic conditions to access new isomers.

Cross-Coupling Reactions: While the bromine at C5 is a handle for cross-coupling, exploring its reactivity in a wider array of modern coupling reactions (e.g., photoredox catalysis, nickel-catalyzed couplings) could yield novel derivatives. The CF₃ group can sometimes present challenges for certain reactions, such as the Sonogashira cross-coupling, necessitating the development of more robust catalytic systems. researchgate.net

The fundamental reactivity of the pyrazole nucleus is summarized in the table below.

| Position | Typical Reactivity | Influencing Factors | Future Research Focus |

| C3 | Susceptible to nucleophilic attack; deprotonation by strong bases. ijraset.com | Electron density reduced by adjacent nitrogen atoms. | Selective C-H functionalization; exploring reactions with novel nucleophiles. |

| C4 | Preferred site for electrophilic substitution (e.g., bromination, nitration). nih.govyoutube.com | Highest electron density on the carbon framework. | Fine-tuning selectivity in the presence of multiple directing groups. |

| C5 | Susceptible to nucleophilic attack. nih.gov | Electron density reduced by adjacent nitrogen and CF₃ group. | Leveraging the bromo-substituent for a wider range of cross-coupling reactions. |

Integration into Advanced Material Science Architectures

Pyrazole-containing compounds are gaining significant attention in material science due to their unique electronic and photophysical properties. researchgate.netmdpi.com The derivatives of this compound are particularly promising candidates for integration into advanced materials. The combination of the electron-rich pyrazole ring, the electron-withdrawing trifluoromethyl group, and the functionalizable bromine atom allows for precise tuning of properties like charge transport, luminescence, and non-linear optical (NLO) responses.

Emerging trends point towards the use of these pyrazole derivatives as core building blocks in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The rigidity and tunable electronic nature of the pyrazole skeleton can lead to materials with high charge mobility and efficient light emission. researchgate.net

Non-Linear Optical (NLO) Materials: The inherent asymmetry and polarization of certain pyrazole derivatives make them suitable for NLO applications, which are critical for technologies like optical data storage and telecommunications.

Sensors and Chemosensors: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, enabling the design of highly selective and sensitive fluorescent chemosensors. researchgate.net For example, pyrazole-based systems have been developed to detect ions like Cu²⁺ and Zn²⁺. researchgate.net

The table below outlines potential applications in material science for these derivatives.

| Application Area | Key Property of Pyrazole Derivative | Potential Function |

| Organic Electronics (OLEDs, OFETs) | High charge mobility, tunable frontier orbital energies, rigidity. researchgate.net | p-type semiconducting materials, emissive layers. researchgate.net |

| Non-Linear Optical (NLO) Devices | High molecular polarizability and asymmetric charge distribution. | Frequency doubling, optical switching. |

| Chemosensors | Ability to coordinate with metal ions, leading to changes in fluorescence. researchgate.net | Selective detection of specific ions (e.g., Cu²⁺, Zn²⁺). researchgate.net |

| Advanced Polymers | Thermal stability and defined electronic properties. | Building blocks for conductive or photoactive polymers. |

Development of High-Throughput Screening Methodologies for New Chemical Functions (non-biological)

High-throughput screening (HTS) is a powerful tool for accelerating discovery, traditionally used in the pharmaceutical industry. nih.gov An emerging trend is the adaptation of HTS methodologies to discover novel, non-biological functions in chemical compounds, such as catalysis, or to identify materials with specific physical properties.

For this compound derivatives, future research will likely focus on creating HTS platforms to rapidly assess their potential in material science and catalysis. This involves moving beyond traditional biological assays to screen for new chemical functionalities.

Potential HTS strategies could include:

Catalyst Discovery: Designing assays where a library of pyrazole derivatives is screened for catalytic activity in a specific chemical transformation. The reaction progress could be monitored using colorimetric or fluorometric readouts, allowing for the rapid identification of new ligands or catalysts.

Materials Discovery: Screening pyrazole libraries for desired physical properties. For example, compounds could be deposited on microarrays and rapidly analyzed for their fluorescence quantum yield, absorption spectra, or thermal stability. The development of photocatalysts loaded on glass microspheres for HTS is an example of such an innovative approach. chemscene.com

Sensor Array Development: Creating arrays of different pyrazole derivatives to function as an "electronic nose" or "tongue," where each derivative gives a slightly different response (e.g., a change in color or fluorescence) to an analyte, and the combined pattern of responses is used for identification.

The development of such non-biological HTS platforms will be crucial for unlocking the full potential of the vast chemical space accessible through the this compound scaffold, enabling the rapid discovery of next-generation materials and catalysts.

Q & A

Q. How can enantioselective synthesis routes be designed for chiral pyrazole derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., using BINAP ligands with Ru or Rh) induce stereocontrol. Kinetic resolution via enzymatic methods (e.g., lipases) is also effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.